molecular formula C26H25N3O3S B2635037 N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 862826-44-6

N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2635037
CAS No.: 862826-44-6
M. Wt: 459.56
InChI Key: GOSFMZSUAZCBNJ-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Neuroprotective Agents

Compounds structurally related to the query have been synthesized with potent antioxidant capacity and neuroprotective effects. For instance, derivatives of indole and benzamide have shown remarkable neuroprotective effects against cell death induced by oxidative stress and activation of the Nrf2 signaling pathway. These compounds are particularly interesting for pathologies associated with oxidative stress (Pachón-Angona et al., 2019).

Antifungal Activity

Benzamide derivatives have been synthesized and evaluated for their antifungal properties. The structural modifications and synthesis of new triazolylindole derivatives highlight the potential of these compounds as antifungal agents, emphasizing the significance of heterocyclic chemistry in developing new therapeutic agents (Singh & Vedi, 2014).

Neuroleptic Activity

Research on benzamides has also extended into the development of potential neuroleptics. Studies have demonstrated that certain benzamide derivatives can inhibit stereotyped behavior in rats, suggesting their potential use in treating psychosis with fewer side effects compared to traditional neuroleptics (Iwanami et al., 1981).

CCR2 Antagonists for Inflammatory Diseases

The development of CCR2 antagonists involves the synthesis of novel small molecule compounds, including benzamide derivatives. These compounds are investigated for their potential to inhibit the CCR2 chemokine receptor, which plays a critical role in inflammatory diseases. The structure-affinity relationship studies of these antagonists contribute to the understanding of their pharmacological activity (Vilums et al., 2014).

Impurity Analysis in Pharmaceutical Compounds

The identification and synthesis of impurities in pharmaceutical compounds, such as Repaglinide, underscore the importance of thorough drug analysis for safety and efficacy. Characterizing novel impurities helps in understanding their formation and potential impacts on drug performance and stability (Kancherla et al., 2018).

Mechanism of Action

Properties

IUPAC Name

N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-32-23-14-8-6-12-21(23)28-25(30)18-33-24-17-29(22-13-7-5-11-20(22)24)16-15-27-26(31)19-9-3-2-4-10-19/h2-14,17H,15-16,18H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSFMZSUAZCBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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